molecular formula C10H11NO B13625350 2-(1-Benzofuran-4-yl)ethan-1-amine

2-(1-Benzofuran-4-yl)ethan-1-amine

Cat. No.: B13625350
M. Wt: 161.20 g/mol
InChI Key: UUGGHFKEUQMYTD-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-4-yl)ethan-1-amine is an organic compound that features a benzofuran ring attached to an ethanamine group Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of ortho-hydroxyacetophenones under basic conditions to form the benzofuran ring . The resulting benzofuran can then be subjected to reductive amination to introduce the ethanamine group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that maximize yield and minimize by-products. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-4-carboxaldehyde, while reduction may produce 2-(1-Benzofuran-4-yl)ethanol .

Scientific Research Applications

2-(1-Benzofuran-4-yl)ethan-1-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Benzofuran-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzofuran-2-yl)ethan-1-amine
  • 1-(1-Benzofuran-3-yl)ethan-1-amine
  • 2-(1-Benzofuran-2-yl)ethan-1-amine

Uniqueness

2-(1-Benzofuran-4-yl)ethan-1-amine is unique due to the specific position of the ethanamine group on the benzofuran ring. This structural difference can lead to variations in biological activity and chemical reactivity compared to its isomers and other similar compounds .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-(1-benzofuran-4-yl)ethanamine

InChI

InChI=1S/C10H11NO/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7H,4,6,11H2

InChI Key

UUGGHFKEUQMYTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=COC2=C1)CCN

Origin of Product

United States

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